MF-094

Beschreibung

Eigenschaften

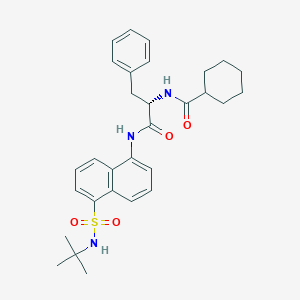

IUPAC Name |

N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXORJHBZHLLTE-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MF-094: A Selective USP30 Inhibitor for Enhancing Mitophagy and Modulating Inflammatory and Oncogenic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MF-094 is a potent and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. The core mechanism of action of this compound revolves around its ability to prevent the removal of ubiquitin chains from mitochondrial proteins, thereby promoting the selective clearance of damaged or dysfunctional mitochondria through a process known as mitophagy. This targeted action on a key negative regulator of mitochondrial quality control has cascading effects on various cellular signaling pathways, including the PINK1/Parkin pathway, the NLRP3 inflammasome, and c-Myc oncogenic signaling. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Primary Pharmacodynamics: Selective Inhibition of USP30

This compound functions as a direct inhibitor of the enzymatic activity of USP30. USP30 is a deubiquitinase that counteracts the action of E3 ubiquitin ligases, such as Parkin, by cleaving ubiquitin molecules from substrate proteins on the mitochondrial surface.[1][2][3] By inhibiting USP30, this compound effectively increases the ubiquitination status of these proteins, which serves as a critical signal for cellular degradation machinery.[1]

Potency and Selectivity

This compound demonstrates high potency and selectivity for USP30, making it a valuable tool for studying the biological roles of this enzyme.

| Compound | Target | IC50 | Selectivity Notes | Reference |

| This compound | USP30 | 120 nM | <30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases at 10 µM. | [4][5] |

Core Mechanism: Enhancement of Mitophagy via the PINK1/Parkin Pathway

The primary and most extensively studied mechanism of this compound is its role in promoting mitophagy. This process is crucial for cellular homeostasis by ensuring the removal of damaged mitochondria, which can otherwise release reactive oxygen species (ROS) and pro-apoptotic factors.

Under conditions of mitochondrial stress or damage (e.g., depolarization), the kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane.[1][3] This accumulation initiates a signaling cascade:

-

Parkin Recruitment and Activation: Accumulated PINK1 phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, leading to Parkin's recruitment from the cytosol to the damaged mitochondrion and its subsequent activation.[1]

-

Ubiquitination of Mitochondrial Proteins: Activated Parkin ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2).[2][6] This creates a ubiquitin "coat" on the mitochondrial surface.

-

USP30 Counter-regulation: USP30 actively removes these ubiquitin chains, acting as a brake on the mitophagy process.

-

This compound Intervention: By inhibiting USP30, this compound prevents the deubiquitination of these proteins. This stabilizes the ubiquitin signal, enhancing the recruitment of autophagy receptors (like NDP52 and Optineurin) to the mitochondria.[1]

-

Autophagosome Engulfment: The autophagy receptors link the ubiquitinated mitochondria to LC3-positive autophagosomes, which then engulf the damaged organelle and deliver it to the lysosome for degradation.[1]

This compound has been shown to accelerate mitophagy in various cell types, including C2C12 myotubes and cultured neurons.[5][6]

Modulation of the NLRP3 Inflammasome

Recent studies have revealed a role for this compound in regulating inflammation through the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.

In the context of diabetic wound healing, USP30 was found to be upregulated.[7] Mechanistically, USP30 activates the NLRP3 inflammasome by directly deubiquitinating NLRP3, thereby stabilizing it.[7] Treatment with this compound inhibits this process, leading to:

-

Decreased protein levels of NLRP3.

-

Reduced levels of the downstream effector, cleaved caspase-1 (p20).

-

Diminished secretion of IL-1β and IL-18.

This inhibition of the NLRP3 inflammasome by this compound facilitates wound healing in diabetic models.[7]

Regulation of c-Myc in Cancer

In the context of oral squamous cell carcinoma (OSCC), USP30 has been identified as an oncogenic factor. Its expression is significantly increased in OSCC tissues, where it promotes cancer cell viability.[8] The mechanism involves the deubiquitination and subsequent stabilization of the oncoprotein c-Myc.[8]

By inhibiting USP30, this compound leads to:

-

Reduced deubiquitination of c-Myc.

-

Decreased expression of c-Myc and its downstream targets involved in glutamine metabolism (GLS1 and SLC1A5).

-

Inhibition of cancer cell viability and glutamine consumption, and an increase in apoptosis.[8]

These findings highlight a distinct, non-mitophagy-related mechanism of action for this compound in specific cancer contexts.

Experimental Protocols

In Vitro USP30 Inhibition Assay

-

Principle: To measure the half-maximal inhibitory concentration (IC50) of this compound against USP30.

-

Methodology: A biochemical assay using a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110-Glycine (Ub-Rho). Recombinant human USP30 is incubated with varying concentrations of this compound. The reaction is initiated by the addition of the Ub-Rho substrate. The cleavage of the substrate by active USP30 releases rhodamine, which is detected by a fluorescence plate reader. The rate of fluorescence increase is proportional to USP30 activity. Data are normalized to controls and plotted against inhibitor concentration to calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for USP30-Substrate Interaction

-

Principle: To verify the physical interaction between USP30 and its substrates (e.g., NLRP3 or c-Myc).

-

Methodology:

-

Cells (e.g., HSF2 human skin fibroblasts or HSC4 OSCC cells) are lysed under non-denaturing conditions.[7][8]

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

An antibody specific to USP30 (or the substrate) is added to the lysate and incubated to form antibody-antigen complexes.

-

Protein A/G beads are added to pull down the antibody-antigen complexes.

-

The beads are washed to remove non-specific binders.

-

The immunoprecipitated proteins are eluted from the beads and analyzed by Western blot using an antibody against the putative interacting protein (e.g., NLRP3 or c-Myc).

-

Western Blot Analysis for Protein Expression

-

Principle: To quantify changes in the protein levels of key signaling molecules following this compound treatment.

-

Methodology:

-

Cells or tissue homogenates are lysed, and protein concentration is determined (e.g., via BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., USP30, NLRP3, caspase-1 p20, c-Myc, GLS1, SLC1A5, β-actin).[7][8]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

-

Cell Viability and Migration Assays

-

Principle: To assess the functional effects of this compound on cellular processes.

-

Methodology:

-

Cell Viability (CCK-8 Assay): Cells are seeded in 96-well plates and treated with this compound. CCK-8 reagent is added, and the absorbance is measured at 450 nm. The amount of formazan dye generated is directly proportional to the number of living cells.[7]

-

Cell Migration (Scratch Assay): A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap. The cells are then treated with this compound. The closure of the gap over time is monitored by microscopy, providing a measure of cell migration.[7]

-

Summary and Future Directions

This compound is a specific and potent inhibitor of USP30 that exerts its primary effect by enhancing the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy. This core mechanism has significant therapeutic potential for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders.[1][3][6] Furthermore, the inhibitory action of this compound on USP30 extends to the regulation of other critical cellular pathways, including NLRP3-mediated inflammation and c-Myc-driven oncogenesis, opening up therapeutic avenues in inflammatory diseases and cancer.[7][8] Future research should continue to explore the full range of USP30 substrates and the therapeutic implications of this compound in various preclinical disease models.

References

- 1. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]

MF-094 as a Selective USP30 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis. By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria. Dysregulation of mitophagy is implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's disease, metabolic disorders, and certain cancers. Consequently, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. MF-094 is a potent and selective small molecule inhibitor of USP30 that has garnered significant interest as a chemical tool to probe the function of USP30 and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its biochemical activity, mechanism of action, and methodologies for its experimental application.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Assay Type | Source |

| IC50 | 120 nM | USP30 Enzymatic Assay | [1][2][3] |

| Selectivity | <30% inhibition of 22 other Ubiquitin-Specific Proteases (USPs) at 10 µM | Panel of USP Enzymatic Assays | [1] |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of USP30. By blocking USP30, this compound prevents the removal of ubiquitin from mitochondrial outer membrane proteins that have been tagged for degradation by E3 ligases such as Parkin. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the recruitment of the autophagy machinery and subsequent engulfment of the damaged mitochondrion into an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial components are degraded and recycled. This process, known as mitophagy, is a critical quality control mechanism for maintaining a healthy mitochondrial network.[4] The inhibition of USP30 by this compound effectively enhances this crucial cellular process.

Signaling Pathways

USP30 is a key regulator in several signaling pathways, primarily centered around mitochondrial quality control and cell fate. The inhibition of USP30 by this compound can modulate these pathways.

In the context of apoptosis, USP30 has been shown to regulate the BAX/BAK-dependent pathway. By deubiquitinating pro-apoptotic proteins, USP30 can influence their stability and function, thereby modulating the cellular commitment to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of key experimental protocols.

USP30 Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the catalytic activity of recombinant USP30.

-

Principle: A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110, is incubated with recombinant human USP30. Upon cleavage by USP30, the fluorophore is released, resulting in an increase in fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.

-

Materials:

-

Recombinant human USP30 enzyme

-

Ubiquitin-Rhodamine110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.

-

Add a fixed concentration of recombinant USP30 to each well of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

-

Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Mitophagy Assay (mito-Keima)

The mito-Keima assay is a robust method to visualize and quantify mitophagy in living cells.

-

Principle: The fluorescent protein Keima exhibits a pH-dependent excitation spectrum. When targeted to the mitochondrial matrix (mito-Keima), it emits light at a longer wavelength in the neutral environment of the mitochondria and at a shorter wavelength in the acidic environment of the lysosome. An increase in the ratio of the acidic-to-neutral fluorescence signal indicates the delivery of mitochondria to lysosomes for degradation.

-

Materials:

-

Cells stably expressing mito-Keima (e.g., HeLa or SH-SY5Y cells)

-

This compound (dissolved in DMSO)

-

Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitophagy

-

Fluorescence microscope or flow cytometer with appropriate laser lines and filters

-

-

Procedure:

-

Plate mito-Keima expressing cells in a suitable format for imaging or flow cytometry.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

Induce mitophagy by treating the cells with a mitochondrial uncoupler for a defined time (e.g., 4-24 hours).

-

For microscopy: Acquire images using two different excitation wavelengths (e.g., 440 nm for neutral and 586 nm for acidic) and a single emission filter. Quantify the ratio of the acidic to neutral signal per cell.

-

For flow cytometry: Excite the cells with two different lasers (e.g., 405 nm and 561 nm) and measure the emission through a single filter (e.g., 610/20 nm). The ratio of the fluorescence intensity from the two lasers is used to quantify mitophagy.

-

Compare the mitophagy levels in this compound-treated cells to the vehicle-treated controls.

-

Western Blot Analysis of Mitochondrial Protein Ubiquitination

This method is used to assess the accumulation of ubiquitinated mitochondrial proteins following USP30 inhibition.

-

Principle: Cells are treated with this compound, and mitochondrial fractions are isolated. The levels of ubiquitinated proteins in these fractions are then analyzed by Western blotting using an anti-ubiquitin antibody.

-

Materials:

-

Cell line of interest

-

This compound

-

Mitochondrial isolation kit

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., N-ethylmaleimide)

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-ubiquitin, anti-TOM20 (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Isolate the mitochondrial fraction according to the manufacturer's protocol.

-

Lyse the mitochondrial pellets and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against ubiquitin.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with antibodies against TOM20 and GAPDH to ensure proper fractionation and equal loading.

-

Quantify the band intensities to determine the relative increase in mitochondrial protein ubiquitination.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Conclusion

This compound is a valuable research tool for dissecting the roles of USP30 in cellular physiology and disease. Its potency and selectivity make it a suitable probe for studying the intricacies of mitophagy and mitochondrial quality control. Furthermore, the therapeutic potential of USP30 inhibition is an active area of investigation, with this compound and its analogs serving as lead compounds for the development of novel therapeutics for a variety of debilitating diseases. This guide provides a foundational understanding of this compound and a framework for its application in a research setting. As with any potent chemical probe, careful experimental design and appropriate controls are paramount to ensure the generation of robust and reproducible data.

References

- 1. Mito-Keima assay to assess mitophagy [protocols.io]

- 2. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Monitoring Mitophagy Using mt-Keima | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

The Role of MF-094 in Accelerating Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders. A key negative regulator of mitophagy is Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that removes ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagic PINK1/Parkin signaling pathway. MF-094 has emerged as a potent and selective small molecule inhibitor of USP30. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy. This guide provides an in-depth technical overview of the role of this compound in this process, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] The canonical pathway for mitophagy initiation involves the kinase PINK1 and the E3 ubiquitin ligase Parkin. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial surface proteins. This recruits Parkin, which then further ubiquitinates other mitochondrial proteins, marking the damaged organelle for engulfment by an autophagosome.

USP30 counteracts this process by removing these ubiquitin tags, thereby inhibiting mitophagy.[3] this compound, by binding to and inhibiting the enzymatic activity of USP30, prevents this deubiquitination.[1] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which enhances the recruitment of autophagy receptors and ultimately accelerates the clearance of damaged mitochondria.[3] One of the key substrates of Parkin that is deubiquitinated by USP30 is Mitofusin 2 (MFN2).[3] Inhibition of USP30 by this compound promotes the ubiquitination of MFN2 by Parkin, facilitating the degradation of damaged mitochondria.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on mitophagy and related cellular processes.

Table 1: In Vitro Efficacy of this compound in Neuronal Cells

| Parameter | Cell Line | Treatment | Result | Fold Change/Percentage | Reference |

| Neuronal Apoptosis | Primary Neurons | Hemoglobin (Hb) + this compound (180 nM) | Reduced apoptosis | Approx. 58% reduction vs. Hb alone | [3] |

| Reactive Oxygen Species (ROS) Levels | Primary Neurons | Hemoglobin (Hb) + this compound (180 nM) | Decreased ROS production | Approx. 56% reduction vs. Hb alone | [3] |

| Mitochondrial Membrane Potential (ΔΨm) | Primary Neurons | Hemoglobin (Hb) + this compound (180 nM) | Increased ΔΨm | Approx. 2.26-fold increase vs. Hb alone | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Subarachnoid Hemorrhage (SAH)

| Parameter | Animal Model | Treatment | Result | Neurological Score/Mortality | Reference |

| Neurological Deficits | C57BL/6J mice (SAH model) | This compound (5 mg/kg) | Improved neurological function | Significant improvement in modified Garcia score and beam balance test | [3] |

| Neuronal Apoptosis | C57BL/6J mice (SAH model) | This compound (5 mg/kg) | Reduced neuronal apoptosis in the cortex | Significant decrease in TUNEL-positive cells | [3] |

| Brain Water Content | C57BL/6J mice (SAH model) | This compound (5 mg/kg) | Reduced brain edema | Significant decrease in brain water percentage | [3] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Mitophagy Acceleration

The following diagram illustrates the molecular mechanism by which this compound accelerates mitophagy through the inhibition of USP30.

Caption: this compound inhibits USP30, accelerating PINK1/Parkin-mediated mitophagy.

Experimental Workflow for Assessing this compound Efficacy

The diagram below outlines a typical experimental workflow to evaluate the effect of this compound on mitophagy in a cellular model.

Caption: Workflow for evaluating this compound's impact on mitophagy in vitro.

Detailed Experimental Protocols

In Vitro Model of Hemoglobin-Induced Neuronal Injury

This protocol is adapted from the study by Liu et al. (2023) to assess the neuroprotective effects of this compound.[3]

1. Primary Neuron Culture:

-

Isolate cortical neurons from C57BL/6J mouse embryos (E15-E18).

-

Dissociate tissue and plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Culture neurons for 7 days in vitro at 37°C in a 5% CO₂ incubator.

2. Hemoglobin and this compound Treatment:

-

Prepare a stock solution of bovine hemoglobin (Sigma-Aldrich) in culture medium.

-

Prepare a stock solution of this compound (e.g., MedChemExpress) in DMSO and further dilute in culture medium.

-

To induce injury, treat mature neurons with 25 µM hemoglobin for 24 hours.

-

For the treatment group, pre-treat neurons with 180 nM this compound for 24 hours prior to and during hemoglobin exposure.

-

Include a vehicle control group (DMSO) and a hemoglobin-only group.

3. Mitophagy and Apoptosis Assessment:

-

Western Blotting: Lyse cells and perform SDS-PAGE to analyze the expression levels of mitophagy markers (LC3-II/LC3-I ratio, Parkin, ubiquitinated MFN2) and apoptosis markers (cleaved caspase-3).

-

Fluorescence Microscopy:

-

For mitophagy visualization, transfect cells with a tandem fluorescent-tagged mitophagy reporter (e.g., mt-Keima) prior to treatment. Image cells and quantify the ratio of lysosomal (red) to mitochondrial (green) fluorescence.

-

To assess mitochondrial membrane potential, stain live cells with TMRE or JC-1 and analyze fluorescence intensity.

-

For ROS detection, use a fluorescent probe such as CellROX Green.

-

-

Flow Cytometry: Quantify apoptosis using Annexin V/Propidium Iodide staining.

In Vivo Model of Subarachnoid Hemorrhage (SAH)

This protocol is a summary of the methodology used by Liu et al. (2023) to evaluate the therapeutic potential of this compound in a mouse model of SAH.[3]

1. Animal Model:

-

Use adult male C57BL/6J mice (8-10 weeks old).

-

Induce SAH via endovascular perforation of the anterior cerebral artery bifurcation. Sham-operated animals undergo the same surgical procedure without vessel perforation.

2. This compound Administration:

-

Dissolve this compound in a vehicle solution (e.g., 5% DMSO in saline).

-

Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection at specific time points post-SAH induction (e.g., 1 hour and 12 hours).

3. Neurological and Physiological Assessment:

-

Neurological Scoring: Evaluate motor and sensory function at 24 and 72 hours post-SAH using a battery of tests, such as the modified Garcia score and the beam balance test.

-

Brain Water Content: At the experimental endpoint, sacrifice animals, remove brains, and measure brain water content to assess edema.

-

Histology and Immunohistochemistry: Perfuse animals and collect brain tissue for histological analysis (e.g., H&E staining) and immunohistochemistry to detect neuronal apoptosis (TUNEL staining) and markers of neuroinflammation.

4. Biochemical Analysis:

-

Homogenize brain tissue to prepare lysates for Western blotting to analyze the expression of proteins involved in mitophagy (PINK1, Parkin, LC3) and apoptosis.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for diseases associated with impaired mitophagy. Its specific inhibition of USP30 provides a targeted approach to enhance the clearance of dysfunctional mitochondria. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of this compound in accelerating mitophagy and its potential applications in various disease models. Further research is warranted to fully elucidate the therapeutic window and long-term effects of this compound in preclinical and clinical settings.

References

- 1. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

The Role of USP30 in Mitophagy: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a range of human pathologies, most notably neurodegenerative diseases such as Parkinson's. Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a key mechanism for maintaining mitochondrial homeostasis. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane, has emerged as a critical negative regulator of this pathway. This technical guide provides an in-depth overview of the function of USP30 in mitophagy, detailing its mechanism of action, its interplay with the PINK1/Parkin signaling cascade, and the therapeutic potential of its inhibition. We present a compilation of quantitative data on USP30 modulation, detailed experimental protocols for assessing its activity and the effects of its inhibition on mitophagy, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target mitochondrial quality control pathways.

Introduction

The integrity of the mitochondrial network is paramount for cellular health, providing the primary source of ATP and regulating key signaling pathways. Dysfunctional mitochondria, however, can be detrimental, producing excessive reactive oxygen species (ROS) and initiating apoptotic cell death. Mitophagy is an essential cellular surveillance mechanism that identifies and removes these damaged organelles.[1]

A key pathway governing mitophagy involves the serine/threonine kinase PINK1 and the E3 ubiquitin ligase Parkin.[2] Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin and Parkin, leading to Parkin activation and the ubiquitination of various OMM proteins.[2][3] These ubiquitin chains serve as a signal for the recruitment of autophagy receptors, which in turn engage the autophagic machinery to engulf the damaged mitochondrion within an autophagosome for subsequent lysosomal degradation.[4]

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that is constitutively localized to the OMM and acts as a direct antagonist to the PINK1/Parkin pathway.[5][6][7] By removing the ubiquitin tags deposited by Parkin, USP30 effectively dampens the "eat-me" signal, thereby inhibiting mitophagy.[6][8][9] This function positions USP30 as a critical checkpoint in mitochondrial quality control. An increase in USP30 expression or activity can lead to the accumulation of damaged mitochondria, a pathological hallmark of several diseases, including Parkinson's disease.[10] Conversely, the inhibition of USP30 has been shown to enhance the clearance of dysfunctional mitochondria, suggesting a promising therapeutic avenue for these conditions.[11][12][13]

This guide will delve into the technical aspects of USP30's function in mitophagy, providing the necessary details for researchers to design and execute experiments in this field.

The Molecular Mechanism of USP30 in Mitophagy

USP30's primary role in mitophagy is to counteract the ubiquitination of OMM proteins, thereby setting a threshold for mitophagy induction.[14] It is the only known deubiquitinase with a mitochondrial targeting sequence, ensuring its constant presence at the site of mitophagy initiation.[15]

The PINK1/Parkin Pathway and USP30's Counter-Regulatory Role

The canonical PINK1/Parkin-mediated mitophagy pathway is initiated by a drop in mitochondrial membrane potential. This leads to the stabilization of PINK1 on the OMM. PINK1 then phosphorylates ubiquitin molecules on OMM proteins, creating a binding site for Parkin. Recruited Parkin is subsequently activated by PINK1-mediated phosphorylation, triggering its E3 ligase activity and leading to the poly-ubiquitination of a broad range of OMM proteins, including TOMM20, MFN1, and MFN2.[4][16] These ubiquitin chains, primarily K6, K11, and K63-linked, serve as a scaffold for autophagy receptors like NDP52 and optineurin, which bridge the damaged mitochondrion to the nascent autophagosome.[4][7]

USP30 directly opposes this process by cleaving these ubiquitin chains from OMM proteins.[4][17] This deubiquitinating activity reduces the signal for autophagy receptor recruitment and subsequent mitochondrial clearance. Notably, USP30 exhibits a preference for cleaving K6- and K11-linked ubiquitin chains.[4] By maintaining a deubiquitinated state of OMM proteins, USP30 acts as a gatekeeper, preventing spurious mitophagy of healthy mitochondria and ensuring that only sufficiently damaged organelles are targeted for degradation.[11]

References

- 1. Mito-Keima assay to assess mitophagy [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]

- 6. Mt-mKeima-based mitophagy assay with FACS [bio-protocol.org]

- 7. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Mitophagy assay with mito-Keima reporter [bio-protocol.org]

- 10. portlandpress.com [portlandpress.com]

- 11. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 16. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

MF-094: A Deep Dive into its Role in Cellular Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. By inhibiting USP30, this compound effectively increases the ubiquitination of mitochondrial proteins, thereby promoting the selective removal of damaged or dysfunctional mitochondria through a process known as mitophagy. This mechanism of action positions this compound as a critical tool for studying cellular quality control pathways and a potential therapeutic agent for a range of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases, metabolic disorders, and certain cancers. This guide provides a comprehensive overview of the technical details surrounding this compound, including its quantitative effects, detailed experimental protocols for its use, and visualizations of the key cellular pathways it modulates.

Core Mechanism and Quantitative Data

This compound's primary molecular target is USP30. Its inhibition of this deubiquitinase leads to a cascade of cellular events centered around the regulation of mitophagy. The quantitative parameters of this compound's activity are crucial for its application in experimental settings.

Data Presentation: Quantitative Effects of this compound

| Parameter | Value | Cell Line / System | Reference |

| USP30 Inhibition (IC50) | 120 nM | Biochemical Assay | [1] |

| Effective Concentration (In Vitro) | 180 nM | Neurons (SAH model) | [2] |

| Cell Viability Inhibition (Dose-Dependent) | 0.2 to 2 µM | HOEC and HSC4 cells | [3] |

| Selectivity | <30% inhibition for a panel of 22 other USPs at 10 µM | Biochemical Assay | [1] |

Key Signaling Pathways Modulated by this compound

The impact of this compound on cellular homeostasis is primarily mediated through its influence on the PINK1/Parkin-mediated mitophagy pathway and the NLRP3 inflammasome pathway.

The PINK1/Parkin Mitophagy Pathway

Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules, creating a signal for the recruitment of the E3 ubiquitin ligase, Parkin.[4][5] Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation by the autophagosome.[4][6] USP30 counteracts this process by removing these ubiquitin tags.[2][7] this compound inhibits USP30, thus preventing the removal of ubiquitin and promoting the clearance of dysfunctional mitochondria.[4][7]

NLRP3 Inflammasome Pathway

Recent studies have shown that this compound can accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome.[3] USP30 has been found to deubiquitinate and activate NLRP3. By inhibiting USP30, this compound leads to a decrease in the protein levels of NLRP3 and its downstream target, caspase-1 p20, thereby reducing inflammation.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies utilizing this compound and related compounds. They provide a foundational framework that can be adapted to specific experimental needs.

Cell Viability Assay (CCK-8 Method)

This protocol is used to assess the effect of this compound on cell viability and proliferation.[3]

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Seed cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of culture medium.[3]

-

Incubate for 24 hours to allow for cell adherence.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to the desired final concentrations (e.g., 0.2, 0.5, 1, 2 µM) in the appropriate culture medium.[3]

-

Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plates for the desired time points (e.g., 12, 24, 48 hours).[3]

-

-

Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

In Vitro Ubiquitination Assay

This protocol is designed to assess the ubiquitination status of a target protein in the presence or absence of this compound.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a total reaction volume of 50 µL:

-

Ubiquitin activating enzyme (E1): ~5 nM

-

Ubiquitin-conjugating enzyme (E2): ~100 nM

-

E3 ligase (e.g., Parkin): ~20 nM

-

Ubiquitin: ~0.02 mg/mL

-

Substrate protein of interest

-

10x Ubiquitylation buffer (50 mM Tris pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

ATP: 2 mM

-

USP30 enzyme

-

This compound or vehicle (DMSO)

-

-

The final concentrations may need to be optimized for the specific E3 ligase and substrate.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Termination of Reaction:

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the substrate protein to visualize the ubiquitinated species (which will appear as higher molecular weight bands or a smear). An anti-ubiquitin antibody can also be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Mitophagy Assay using mt-Keima

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) to visualize and quantify mitophagy.[6]

-

Cell Transfection:

-

Transfect the cells of interest with a plasmid encoding mt-Keima.

-

Allow 24-48 hours for protein expression.

-

-

Treatment:

-

Treat the cells with this compound at the desired concentration and for the desired duration.

-

Include a positive control for mitophagy induction (e.g., CCCP or a combination of oligomycin and antimycin A).

-

-

Imaging:

-

Image the cells using a fluorescence microscope or a high-content imaging system equipped with two excitation lasers (e.g., 458 nm for neutral pH and 561 nm for acidic pH) and an emission filter around 620 nm.

-

Mitochondria in the neutral environment of the cytoplasm will fluoresce more strongly when excited at 458 nm (green channel), while mitochondria that have been delivered to the acidic environment of the lysosome (mitolysosomes) will show a shift in excitation to 561 nm (red channel).[6]

-

-

Quantification:

-

Quantify mitophagy by calculating the ratio of the red fluorescent signal to the green fluorescent signal. An increase in this ratio indicates an increase in mitophagy.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on a cellular process.

Conclusion

This compound serves as a highly selective and potent research tool for the modulation of cellular homeostasis through the specific inhibition of USP30. Its ability to enhance mitophagy provides a powerful means to investigate the roles of mitochondrial quality control in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and explore its therapeutic potential. As research in this area continues, a deeper understanding of the nuanced roles of USP30 and the full impact of its inhibition by molecules like this compound will undoubtedly emerge.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH | springermedizin.de [springermedizin.de]

- 3. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PINK1/Parkin Pathway Activation for Mitochondrial Quality Control – Which Is the Best Molecular Target for Therapy? [frontiersin.org]

- 6. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on MF-094: A Potent and Selective USP30 Inhibitor for Mitophagy Induction

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin. Inhibition of USP30 by this compound has emerged as a promising therapeutic strategy to enhance the removal of dysfunctional mitochondria, a pathological hallmark in a range of human diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers. This technical guide provides an in-depth overview of the foundational research on this compound, including its biochemical and cellular activities, key experimental methodologies, and the core signaling pathways it modulates.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data reported for this compound and its less potent structural analog, MF-095, which often serves as a negative control in experiments.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | USP30 | 120 | Biochemical Assay | [1] |

Table 1: In vitro inhibitory potency of this compound against USP30.

| Compound | Assay | Concentration | Result | Cell Line | Reference |

| This compound | USP Selectivity | 10 µM | <30% inhibition of 22 other USPs | - | [1] |

| This compound | Mitophagy Induction | Not specified | Increased mitophagy | C2C12 myotubes | [2] |

| This compound | Protein Ubiquitination | Not specified | Increased protein ubiquitination | Not specified | [3] |

Table 2: Cellular activity and selectivity of this compound.

Signaling Pathways

The primary signaling pathway influenced by this compound is the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial surface proteins. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates other mitochondrial proteins, marking the damaged organelle for engulfment by an autophagosome. USP30 opposes this process by removing these ubiquitin chains. This compound inhibits USP30, thereby promoting the accumulation of ubiquitinated mitochondrial proteins and enhancing mitophagic clearance.

Caption: PINK1/Parkin-mediated mitophagy and the inhibitory role of this compound on USP30.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of this compound.

USP30 Biochemical Inhibition Assay

This protocol is based on a general deubiquitinase activity assay format and is adapted for determining the IC50 of inhibitors like this compound against recombinant human USP30.

Materials:

-

Recombinant human USP30 (catalytic domain, e.g., amino acids 57-517)

-

Ubiquitin-Rhodamine110 substrate

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA

-

This compound and other test compounds dissolved in DMSO

-

384-well black, low-binding plates

-

Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Dispense a small volume (e.g., 75 nL) of the compound dilutions into the wells of the 384-well plate. Include DMSO-only wells as a no-inhibition control.

-

Prepare a 2x concentrated solution of recombinant human USP30 in assay buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically for linear reaction kinetics.

-

Add the USP30 solution to the wells containing the compounds and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Prepare a 2x concentrated solution of Ubiquitin-Rhodamine110 in assay buffer. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.

-

Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine110 solution to the wells.

-

Immediately place the plate in a pre-warmed (e.g., 37°C) plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

-

Calculate the reaction rates (slope of the linear phase of fluorescence increase).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mitophagy Assessment using the mito-Keima Reporter Assay

This protocol describes a flow cytometry-based method to quantify mitophagy using a pH-sensitive fluorescent protein, mito-Keima.

Materials:

-

Cells stably expressing a mitochondria-targeted Keima (mito-Keima) reporter construct (e.g., HeLa or SH-SY5Y cells).

-

Cell culture medium and supplements.

-

This compound and a mitochondrial depolarizing agent (e.g., CCCP or a combination of Oligomycin and Antimycin A) as a positive control for mitophagy induction.

-

Flow cytometer equipped with 405 nm and 561 nm lasers and appropriate emission filters (e.g., 610/20 nm).

-

FACS buffer (e.g., PBS with 2% FBS).

Procedure:

-

Seed mito-Keima expressing cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

The following day, treat the cells with different concentrations of this compound or the positive control for the desired time period (e.g., 6-24 hours). Include a vehicle-treated control (e.g., DMSO).

-

After treatment, harvest the cells by trypsinization, neutralize the trypsin with culture medium, and pellet the cells by centrifugation.

-

Resuspend the cell pellets in FACS buffer and transfer to FACS tubes.

-

Analyze the cells on a flow cytometer.

-

For each cell, measure the fluorescence emission at ~610 nm following excitation with both the 405 nm laser (detecting Keima at neutral pH in the mitochondrial matrix) and the 561 nm laser (detecting Keima in the acidic environment of the lysosome after mitophagy).

-

Gate on the live cell population based on forward and side scatter.

-

Create a ratiometric analysis of the 561 nm to 405 nm fluorescence intensity. An increase in this ratio indicates an increase in mitophagy.

-

Quantify the percentage of cells in the "high-ratio" gate for each treatment condition.

Caption: Experimental workflow for the mito-Keima mitophagy assay.

Assessment of Mitochondrial DNA (mtDNA) Content

A decrease in the relative amount of mtDNA compared to nuclear DNA (nDNA) can be indicative of increased mitophagy.

Materials:

-

Treated and control cells.

-

DNA extraction kit.

-

Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).

-

qPCR master mix (SYBR Green-based).

-

Real-time PCR instrument.

Procedure:

-

Treat cells with this compound or controls as desired.

-

Harvest cells and extract total DNA using a commercial kit.

-

Determine the DNA concentration and dilute all samples to the same concentration.

-

Prepare qPCR reactions in triplicate for each sample, with separate reactions for the mitochondrial and nuclear gene targets.

-

Perform qPCR using a standard thermal cycling protocol.

-

Determine the Ct values for both the mitochondrial and nuclear targets for each sample.

-

Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct to the nuclear gene Ct. A decrease in the relative mtDNA content in this compound-treated cells compared to controls indicates mitophagy.

Analysis of Mitochondrial Protein Ubiquitination by Western Blot

This protocol is to assess the ubiquitination status of mitochondrial proteins, such as TOM20, following USP30 inhibition.

Materials:

-

Treated and control cells.

-

Lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Mitochondrial isolation kit (optional, for enrichment).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane and transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-TOM20, anti-ubiquitin (e.g., P4D1 or FK2), and a loading control (e.g., anti-VDAC for mitochondrial fractions or anti-GAPDH for whole-cell lysates).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound or controls. To enhance the detection of ubiquitinated proteins, cells can be co-treated with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

-

Lyse the cells in lysis buffer on ice. If desired, perform mitochondrial enrichment at this stage.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-TOM20) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

To detect ubiquitination, look for a smear or higher molecular weight bands above the unmodified TOM20 band. The blot can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the protein of interest.

Conclusion

This compound is a valuable research tool for studying the role of USP30 and mitophagy in cellular homeostasis and disease. Its potency and selectivity make it a suitable probe for elucidating the downstream consequences of USP30 inhibition. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the effects of this compound in various cellular and potentially in vivo models. Further research into the therapeutic applications of USP30 inhibitors like this compound is warranted and holds significant promise for the development of novel treatments for a range of debilitating diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel highly selective inhibitors of ubiquitin specific protease 30 (USP30) accelerate mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of MF-094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. Emerging preclinical evidence highlights the significant therapeutic potential of this compound across a spectrum of diseases, including metabolic disorders, oncology, and neurological insults. By inhibiting USP30, this compound modulates critical cellular pathways such as mitophagy, inflammasome activation, and oncogenic signaling. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound's mechanism of action, offering a foundational resource for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its therapeutic effects through the specific inhibition of USP30. USP30 is a deubiquitinase that removes ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[1] Inhibition of USP30 by this compound enhances the ubiquitination of mitochondrial proteins, promoting their recognition and removal by the autophagic machinery.[2][3] This restoration of mitochondrial quality control is a central theme in the therapeutic applications of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Application | Reference |

| IC50 | 0.12 µM (120 nM) | Enzyme Assay | USP30 Inhibition | [2][4][5] |

| Concentration | 100 nM | HSF2 human skin fibroblasts | Restoration of cell viability and migration | [4] |

| Concentration | 180 nM | Primary neurons | Neuroprotection and apoptosis attenuation | [6] |

| Concentration Range | 0.2 to 2 µM | HOEC and HSC4 cells | Decreased cell viability (anti-cancer) | [7] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Dosing Regimen | Therapeutic Outcome | Reference |

| Streptozotocin (STZ)-induced diabetic rats | 50 mg/kg, i.p. | Accelerated wound healing | [4][8] |

| Oral Squamous Cell Carcinoma (OSCC) mouse model | 1 mg/kg/day (nanoparticle formulation), i.v. | Inhibition of tumor growth | [7] |

| Subarachnoid Hemorrhage (SAH) mouse model | 5 mg/kg or 10 mg/kg | Improved neurological injury and reduced inflammation | [9] |

Key Signaling Pathways

This compound's therapeutic effects are mediated through its influence on several critical signaling pathways.

Mitophagy Regulation

By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, a process crucial for cellular health.[3] In conditions like subarachnoid hemorrhage, this enhanced mitophagy reduces apoptosis and inflammation.[1][9]

Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination of MFN2 and subsequent mitophagy.

NLRP3 Inflammasome Inhibition

In the context of diabetic wound healing, this compound has been shown to inhibit the NLRP3 inflammasome, a key driver of inflammation.[8] This leads to decreased levels of pro-inflammatory cytokines IL-1β and IL-18.[8]

Caption: this compound inhibits USP30, leading to reduced activation of the NLRP3 inflammasome and downstream inflammation.

Regulation of c-Myc in Oral Squamous Cell Carcinoma

In oral squamous cell carcinoma (OSCC), USP30 has been found to deubiquitinate and stabilize the oncoprotein c-Myc.[7] By inhibiting USP30, this compound promotes the degradation of c-Myc, leading to decreased cancer cell viability and glutamine consumption.[7][10]

Caption: this compound inhibits USP30, promoting c-Myc degradation and reducing cancer cell viability.

Detailed Experimental Protocols

In Vitro Cell Viability and Migration Assay (Diabetic Wound Healing Model)[4][8]

-

Cell Line: HSF2 human skin fibroblasts.

-

Treatment:

-

Cells are treated with 200 µg/ml Advanced Glycation End (AGE) products for 24 hours to mimic diabetic conditions.

-

Subsequently, cells are treated with 100 nM this compound for an additional 24 hours.

-

-

Cell Viability Assay (CCK-8):

-

After treatment, 5 x 10^5 cells/well are plated in 96-well plates.

-

At 0, 12, 24, and 48-hour time points, 10 µl of CCK-8 solution is added to each well.

-

Plates are incubated for a specified time according to the manufacturer's instructions.

-

Absorbance is measured at 450 nm using a microplate reader.

-

-

Cell Migration Assay (Scratch Assay):

-

A scratch is made in a confluent monolayer of cells.

-

The rate of wound closure is monitored and quantified over time.

-

-

Western Blot Analysis:

-

Protein lysates are collected from treated cells.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies against NLRP3 and Caspase-1 p20, followed by HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Diabetic Wound Healing Model[4][8]

-

Animal Model: Streptozotocin (STZ)-induced diabetic rats.

-

Wounding: A full-thickness skin wound is created on the dorsum of the rats.

-

Treatment: Rats are treated with this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.

-

Outcome Measures:

-

Wound closure rate is measured at regular intervals.

-

At the end of the study, wound tissue is harvested for histological analysis and Western blotting to assess the protein levels of NLRP3 and Caspase-1 p20.

-

In Vivo Oral Squamous Cell Carcinoma (OSCC) Model[7]

-

Animal Model: Nude mice bearing SCC4 cell xenografts.

-

Treatment:

-

Ten days after cell inoculation, mice are treated with a nanoparticle formulation of this compound (this compound@NPs) at a dose of 1 mg/kg/day via tail vein injection for 4 weeks.

-

-

Outcome Measures:

-

Tumor growth is monitored by measuring tumor volume and weight.

-

In vivo bioluminescence imaging is used to detect surviving SCC4 cells.

-

Apoptosis in tumor tissue is assessed.

-

Western blot analysis of tumor lysates is performed to measure the levels of c-Myc, GLS1, and SLC1A5.

-

In Vitro and In Vivo Subarachnoid Hemorrhage (SAH) Model[1][6][9]

-

In Vitro Model: Primary neurons are exposed to hemoglobin (25 µmol/L) to mimic SAH conditions. Cells are pre-treated with 180 nM this compound for 24 hours.

-

In Vivo Model: SAH is induced in mice using an intravascular perforation model. Mice are treated with this compound (5 mg/kg or 10 mg/kg) via lateral ventricular injection.

-

Outcome Measures:

-

In Vitro: Neuronal survival is assessed using a CCK-8 assay. Apoptosis is evaluated by measuring cytochrome C release. Mitochondrial function and mitophagy are assessed through immunofluorescence and electron microscopy.

-

In Vivo: Neurological function is assessed using standardized scoring systems. The inflammatory response is evaluated.

-

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting USP30. The preclinical data strongly support its potential in diverse therapeutic areas by modulating fundamental cellular processes like mitophagy and inflammation. Future research should focus on comprehensive long-term safety and efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development. The exploration of this compound in other diseases characterized by mitochondrial dysfunction and inflammation is also a promising avenue for further investigation. While no clinical trials have been formally reported for this compound itself, the targeting of USP30 is an active area of clinical investigation for other molecules.[11]

References

- 1. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Deubiquitinating Enzymes (DUBs) That Regulate Mitophagy via Direct or Indirect Interaction with Parkin [mdpi.com]

- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | DUB inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH | springermedizin.de [springermedizin.de]

- 7. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound nanodelivery inhibits oral squamous cell carcinoma by targeting USP30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects | MDPI [mdpi.com]

The Role of MF-094 in Mitophagy Induction for Neurodegenerative Disease Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a central pathological hallmark of numerous neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. The selective removal of damaged mitochondria through a specialized autophagic process, known as mitophagy, is crucial for maintaining neuronal health. Ubiquitin-specific protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane, acts as a negative regulator of mitophagy. Its inhibition presents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. This technical guide provides an in-depth analysis of MF-094, a potent and selective inhibitor of USP30, and its involvement in neurodegenerative disease pathways. We will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for assessing its activity, and visualize the relevant biological pathways and workflows.

Introduction to this compound and its Target: USP30

This compound is a small molecule compound identified as a highly selective and potent inhibitor of USP30.[1] USP30 functions to remove ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagic signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[2][3] In the context of neurodegeneration, impaired mitophagy leads to the accumulation of damaged mitochondria, resulting in oxidative stress, energy deficits, and eventual neuronal cell death. By inhibiting USP30, this compound effectively promotes the ubiquitination of mitochondrial proteins, thereby facilitating their recognition and engulfment by autophagosomes for lysosomal degradation.[1][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and the broader effects of USP30 inhibition.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 for USP30 | 120 nM | Biochemical Assay | [1] |

| Selectivity | <30% inhibition for a panel of 22 other USPs at 10 µM | Biochemical Assay | [1] |

| Effect on Mitophagy | Accelerates mitophagy | C2C12 myotubes | [4][5] |

| Effect on Protein Ubiquitination | Increases protein ubiquitination | C2C12 myotubes | [1] |

Table 1: In Vitro Activity of this compound

| Experimental Model | Treatment | Key Findings | Reference |

| In vitro Subarachnoid Hemorrhage (SAH) model (hemoglobin-exposed neurons) | MF094 (180 nmol/L) | Significant improvement in neurological injury and inflammatory response. | [6][7] |

| In vivo Subarachnoid Hemorrhage (SAH) model (mice) | MF094 (1, 5, or 10 mg/kg via lateral ventricular injection) | Dose-dependent improvement in neurological outcomes. | [7] |

| Oral Squamous Cell Carcinoma (OSCC) cell lines (HOEC and HSC4) | This compound (0.2 to 2 µM) | Dose-dependent decrease in cell viability. | [8] |

| OSCC Xenograft Mouse Model | This compound@NPs | Significant inhibition of tumor growth. | [8] |

Table 2: Preclinical Efficacy of this compound

Core Signaling Pathway: USP30 in PINK1/Parkin-Mediated Mitophagy

The primary mechanism of action of this compound revolves around its ability to modulate the well-established PINK1/Parkin pathway of mitophagy.

Involvement in Neurodegenerative Disease Pathways

Parkinson's Disease

The pathology of Parkinson's disease is strongly linked to mitochondrial dysfunction and the failure of mitophagy in dopaminergic neurons. The PINK1/Parkin pathway is frequently implicated, with mutations in either gene leading to early-onset forms of the disease. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial substrates like MFN2, thereby promoting the clearance of damaged mitochondria and offering a neuroprotective effect.[6][9]

Alzheimer's Disease

While the direct effects of this compound on Alzheimer's disease pathology are still under investigation, the role of mitochondrial dysfunction in the pathogenesis of AD is well-established. The accumulation of amyloid-beta and hyperphosphorylated tau is associated with impaired mitochondrial function and dynamics. Emerging evidence suggests a role for USP30 in neuronal apoptosis, and its suppression has been shown to reduce neuronal death in Alzheimer's disease models.[2] Therefore, by restoring mitochondrial quality control, USP30 inhibition may offer therapeutic benefits in AD.

Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases and is characterized by the activation of microglia and astrocytes. Damaged mitochondria can release damage-associated molecular patterns (DAMPs) that trigger inflammatory responses. By promoting the efficient removal of these damaged organelles, this compound may help to dampen the chronic neuroinflammatory state associated with neurodegeneration.[6][7]

Key Experimental Protocols

Quantification of Mitophagy using mt-Keima

The tandem fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) is a reliable tool for quantifying mitophagy. mt-Keima exhibits a pH-dependent excitation spectrum, fluorescing green in the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome. An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.

Protocol Overview:

-

Cell Transduction/Transfection: Introduce the mt-Keima construct into the neuronal cell line of interest (e.g., SH-SY5Y) using lentiviral transduction or plasmid transfection. Establish a stable cell line for consistent expression.

-

Cell Plating: Plate the mt-Keima expressing cells in a suitable format for microscopy or flow cytometry.

-

Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., CCCP) and negative (vehicle) controls.

-

Imaging (Microscopy): Acquire images using a confocal microscope with two excitation wavelengths (e.g., 440 nm for green and 561 nm for red) and a single emission wavelength (e.g., >620 nm).

-

Analysis (Microscopy): Quantify the area of red puncta (mitolysosomes) and green fluorescence (mitochondria) per cell. The ratio of red to green signal represents the mitophagy index.

-

Analysis (Flow Cytometry): Excite cells with 405 nm and 561 nm lasers and measure emission at >610 nm. Gate on the cell population and plot the 561/405 nm emission ratio to quantify the percentage of cells with high mitophagy.[10][11][12]

Immunofluorescence Staining for Phosphorylated Ubiquitin (p-Ser65-Ub)

An increase in ubiquitin phosphorylation at serine 65 is a key indicator of PINK1 activation and the initiation of mitophagy.

Protocol:

-

Cell Culture and Treatment: Culture primary neurons or neuronal cell lines on coverslips. Treat with this compound and controls as required.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization and Blocking: Wash the cells with PBS and then permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against p-Ser65-Ub overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the p-Ser65-Ub signal per cell.[13][14]

Co-Immunoprecipitation (Co-IP) of Parkin and MFN2

This technique is used to verify the interaction between Parkin and its substrate MFN2, which is expected to increase upon USP30 inhibition.

Protocol:

-

Cell Lysis: Lyse cells treated with this compound and controls in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Parkin (or MFN2) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against MFN2 (if Parkin was immunoprecipitated) and Parkin to confirm the interaction.[15][16]